(2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine
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Overview
Description
(2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine is an organic compound that features a cyclobutylmethoxy group, a fluorophenyl group, and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2-(Cyclobutylmethoxy)-5-fluorobenzaldehyde with a suitable amine source under reductive amination conditions. This process can be catalyzed by reducing agents such as sodium cyanoborohydride or hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines, nitriles, or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as PhI(OAc)2 in combination with TEMPO can be used for the oxidation of the amine group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides, thiolates, or amines can be used for substitution reactions on the fluorophenyl ring.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield imines or nitriles, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand for studying receptor-ligand interactions.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with biological macromolecules, while the fluorophenyl group can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine is unique due to the presence of the cyclobutylmethoxy group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in medicinal chemistry and other research areas.
Properties
Molecular Formula |
C12H16FNO |
---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
[2-(cyclobutylmethoxy)-5-fluorophenyl]methanamine |
InChI |
InChI=1S/C12H16FNO/c13-11-4-5-12(10(6-11)7-14)15-8-9-2-1-3-9/h4-6,9H,1-3,7-8,14H2 |
InChI Key |
NNFLAPKQGZACDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)COC2=C(C=C(C=C2)F)CN |
Origin of Product |
United States |
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